2-(3,5-Difluorophenoxy)ethan-1-amine hydrochloride
Description
2-(3,5-Difluorophenoxy)ethan-1-amine hydrochloride is a fluorinated phenylalkylamine derivative characterized by a phenoxy group substituted with fluorine atoms at the 3- and 5-positions of the aromatic ring, linked to an ethylamine backbone via an oxygen atom. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.
Such modifications are common in drug design to optimize pharmacokinetic properties, including blood-brain barrier penetration and resistance to oxidative metabolism .
Properties
IUPAC Name |
2-(3,5-difluorophenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-6-3-7(10)5-8(4-6)12-2-1-11;/h3-5H,1-2,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFBRXQUBAAQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914086-52-5 | |
| Record name | 2-(3,5-difluorophenoxy)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Mitsunobu Reaction Route
One of the most reliable and widely used methods for synthesizing 2-(3,5-difluorophenoxy)ethan-1-amine hydrochloride involves a Mitsunobu reaction, which couples N-protected aminoethanol with a fluorophenol derivative.
-
- N-tert-butyloxycarbonyl (N-tBoc) protected aminoethanol
- 3-bromo-5-fluorophenol (or related fluorophenol derivatives)
-
- Triphenylphosphine (PPh3) as the phosphine reagent
- Diisopropyl azodicarboxylate (DIAD) as the azodicarboxylate reagent
- Tetrahydrofuran (THF) as solvent
- Room temperature stirring for 5–6 hours under nitrogen atmosphere (although nitrogen atmosphere has no significant effect on yield)
-
- DIAD and N-tBoc aminoethanol are dissolved in THF first.
- Then, the fluorophenol and triphenylphosphine are added.
- For 3-bromo-5-fluorophenol, this sequence yields the highest product formation.
-
- The crude product is directly used for N-deprotection without intermediate purification.
- N-tBoc group is cleaved under mild acidic conditions using HCl in 1,4-dioxane, which precipitates the product with high purity (>90%) and good yield (~95%).
- High selectivity and purity of the final product
- Mild deprotection conditions preserving the amine functionality
- Avoids harsh conditions that might degrade sensitive fluorine substituents
Alternative Synthetic Considerations
While the Mitsunobu reaction is predominant, other methods such as nucleophilic substitution of halogenated precursors or reductive amination have been reported for related compounds, but these are less documented specifically for this compound.
Detailed Reaction Data and Optimization
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Phosphine reagent | Triphenylphosphine (PPh3) | Highest yield; tri-n-butylphosphine ineffective |
| Azodicarboxylate reagent | Diisopropyl azodicarboxylate (DIAD) | Superior yield compared to alternatives |
| Solvent | Tetrahydrofuran (THF) | Common solvent for Mitsunobu reactions |
| Reaction time | 5–6 hours | Ensures complete conversion |
| Atmosphere | Nitrogen (optional) | No significant effect on yield |
| N-deprotection reagent | HCl in 1,4-dioxane | Mild conditions, high purity precipitation |
| Yield (key intermediate) | 23–54% overall | Depends on fluorophenol derivative |
| Final product purity | >90% | Confirmed by precipitation and analysis |
Research Findings and Analytical Data
- The Mitsunobu reaction conditions were optimized by comparing different phosphines and azodicarboxylates, with triphenylphosphine and DIAD providing the best results.
- The N-deprotection step using HCl in 1,4-dioxane is efficient and yields a crystalline hydrochloride salt of the amine, facilitating purification.
- Analytical characterization of similar compounds prepared by related methods confirms the structural integrity and purity of the product, including NMR and HRMS data, although specific spectral data for this compound are limited in the literature.
- The compound’s stability and solubility as the hydrochloride salt make it suitable for further pharmaceutical applications.
Summary and Recommendations
The Mitsunobu reaction-based synthesis with subsequent acid-mediated deprotection is currently the most authoritative and efficient method for preparing this compound. This method balances yield, purity, and operational simplicity, making it suitable for both laboratory-scale and potential scale-up synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, hydroxides, and amines are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
Scientific Research Applications of 2-(3,5-Difluorophenoxy)ethan-1-amine hydrochloride
This compound, a chemical compound with the molecular formula , is utilized across various scientific disciplines due to its unique chemical and biological properties . It has a role as a building block in organic synthesis, is studied for its biological activities, and is explored for potential therapeutic and industrial applications.
Chemical Reactions and Synthesis
This compound is a versatile compound that undergoes several types of chemical reactions:
- Oxidation The compound can be oxidized using agents like potassium permanganate () and hydrogen peroxide () to form corresponding oxides.
- Reduction It can be reduced using reducing agents such as lithium aluminum hydride () or sodium borohydride () to yield amines or other reduced products.
- Substitution The compound can undergo nucleophilic substitution reactions where the amine group is replaced by nucleophiles like halides, hydroxides, and amines under acidic or basic conditions, leading to various substituted derivatives.
The biological activity of this compound is attributed to its interaction with molecular targets, particularly neurotransmitter systems. It is hypothesized to modulate serotonin and dopamine pathways, which are vital in treating psychiatric disorders.
Antimicrobial activity has been observed in compounds similar to this compound, with related phenoxy compounds showing effectiveness against Bacillus subtilis and Candida albicans, suggesting potential applications in treating infections caused by these pathogens.
Investigations into the anticancer potential of similar compounds have also shown promising results, with derivatives tested for their ability to inhibit cancer cell proliferation in vitro, often involving the induction of apoptosis and cell cycle arrest in cancer cells.
Applications
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3,5-Dichlorophenoxy)ethan-1-amine Hydrochloride
- Key Differences : Chlorine substituents instead of fluorine at the 3,5-positions.
- Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding specificity to targets like FFAR1/FFAR4 receptors. The higher molecular weight (242.53 vs. ~210 g/mol) could also affect solubility and diffusion rates .
(S)-1-(3,5-Difluorophenyl)ethan-1-amine Hydrochloride
- Key Differences: A phenyl group directly attached to the ethylamine backbone instead of a phenoxy linker.
- NMR data for this compound (aromatic protons at 6.83–6.98 ppm) suggests distinct electronic environments compared to phenoxy derivatives .
Functional Group Variations in Phenylalkylamines
2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride)
Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride)
- Key Differences: Catechol (3,4-dihydroxy) substituents instead of difluorophenoxy.
- Impact: The polar hydroxyl groups in dopamine facilitate binding to dopaminergic receptors but limit blood-brain barrier penetration. In contrast, the difluorophenoxy group in the target compound likely improves lipophilicity, favoring central nervous system activity .
Electronic and Steric Effects
- Trifluoromethyl Derivatives : Compounds like (S)-1-(3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride introduce a bulkier -CF₃ group, which may sterically hinder receptor binding but enhance metabolic stability due to fluorine’s inertness .
Data Table: Comparative Analysis of Selected Analogues
Research Findings and Implications
- Receptor Specificity: Fluorinated phenoxy derivatives may exhibit biased agonism at G-protein-coupled receptors (GPCRs), similar to phenylalkylamines like 2C-T-7, which show subtype-specific activation .
- Synthetic Routes : Methods such as hydrogen chloride-mediated salt formation () and Pd/C-catalyzed reductions () are applicable to fluorinated analogs, though fluorine’s stability may necessitate milder conditions .
- Safety Profiles : While dopamine HCl has well-documented hazards (e.g., acute toxicity), fluorinated compounds may pose unique risks due to bioaccumulation or metabolic byproducts, warranting detailed toxicological studies .
Biological Activity
2-(3,5-Difluorophenoxy)ethan-1-amine hydrochloride is a compound with potential therapeutic applications due to its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₉F₂NO
- CAS Number : 914086-52-5
- SMILES Notation : C1=C(C=C(C=C1F)F)OCCN
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act as a modulator of neurotransmitter systems, particularly influencing serotonin and dopamine pathways, which are crucial in the treatment of psychiatric disorders.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study highlighted the effectiveness of related phenoxy compounds against Bacillus subtilis and Candida albicans, suggesting potential applications in treating infections caused by these pathogens .
Anticancer Properties
Investigations into the anticancer potential of similar compounds have shown promising results. For example, derivatives have been tested for their ability to inhibit cancer cell proliferation in vitro. The specific mechanisms often involve the induction of apoptosis and cell cycle arrest in cancer cells .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of compounds related to this compound:
Pharmacological Applications
The pharmacological applications of this compound are diverse:
- Antimicrobial Agents : Its structure suggests it could be developed into a novel antimicrobial agent.
- Antidepressants : Given its influence on neurotransmitter systems, it may serve as a candidate for antidepressant therapies.
- Cancer Therapeutics : Further research into its anticancer properties could lead to new treatment options for various malignancies.
Q & A
Q. What are the established synthetic routes for 2-(3,5-difluorophenoxy)ethan-1-amine hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution of 3,5-difluorophenol with a protected ethylamine derivative, followed by deprotection and salt formation. For example, analogous compounds like 2-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride are synthesized via coupling of substituted phenols with bromoethylamine intermediates under basic conditions . Optimization strategies include:
- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- Purification : Recrystallization from ethanol/water mixtures yields high-purity hydrochloride salts (>98%) .
Q. How should researchers validate the purity and structural identity of this compound?
Methodological Answer:
Q. What are the recommended storage conditions and stability profiles?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hygroscopic degradation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products typically include free amine or oxidized phenoxy derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., receptor isoform specificity, cell line variability). Mitigation strategies:
- Orthogonal assays : Compare functional (e.g., cAMP accumulation) vs. binding (radioligand displacement) assays to confirm target engagement .
- Control standardization : Use reference agonists/antagonists (e.g., serotonin receptor ligands) to normalize inter-lab variability .
- Meta-analysis : Pool data from multiple studies using platforms like PubChem BioActivity to identify trends .
Q. What experimental designs are optimal for studying its potential as a biased agonist at serotonin receptors?
Methodological Answer:
- Bias factor quantification : Measure ligand efficacy across multiple signaling pathways (e.g., G protein vs. β-arrestin recruitment) using BRET or TR-FRET assays .
- Structure-activity relationship (SAR) : Synthesize analogs with modified phenoxy or ethylamine groups to isolate structural determinants of bias .
- Computational modeling : Perform molecular docking (e.g., with 5-HT receptor crystal structures) to predict binding poses influencing pathway bias .
Q. How can the compound’s fluorinated aromatic ring impact its pharmacokinetic properties?
Methodological Answer:
- Metabolic stability : Fluorine atoms reduce CYP450-mediated oxidation. Test in hepatocyte microsomal assays with LC-MS metabolite profiling .
- Membrane permeability : Use Caco-2 cell monolayers to assess logP effects; fluorine’s electronegativity may enhance passive diffusion .
- In vivo half-life : Compare plasma clearance rates in rodent models with non-fluorinated analogs via LC-MS/MS pharmacokinetic studies .
Q. What strategies are recommended for synthesizing isotopically labeled derivatives for tracer studies?
Methodological Answer:
- C/H labeling : Introduce isotopes during ethylamine chain synthesis (e.g., using C-bromoethane or deuterated reducing agents like NaBD) .
- Quality control : Confirm isotopic enrichment (>98%) via high-resolution mass spectrometry and -NMR .
- Applications : Use labeled compounds in autoradiography or mass spectrometry imaging to study tissue distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
